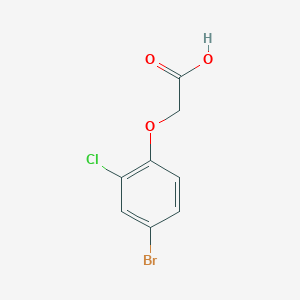

(4-bromo-2-chlorophenoxy)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-chlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDBRFZHSIYFRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351190 | |

| Record name | (4-bromo-2-chlorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77228-67-2 | |

| Record name | (4-bromo-2-chlorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromo-2-chlorophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (4-bromo-2-chlorophenoxy)acetic Acid

This guide provides a comprehensive overview of the essential physicochemical properties of (4-bromo-2-chlorophenoxy)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary. It delves into the causality behind experimental design and outlines robust, self-validating protocols for the characterization of this and similar molecules.

Introduction: Understanding the Molecule

(4-bromo-2-chlorophenoxy)acetic acid belongs to the class of halogenated phenoxyacetic acids. This class of compounds is of significant interest due to the influence of halogen substitution on molecular properties, which can dramatically alter biological activity. The presence of both bromine and chlorine atoms on the phenyl ring, combined with the carboxylic acid moiety, creates a molecule with distinct electronic and steric characteristics that are critical to its interaction with biological systems. Its structural similarity to known auxins and herbicides, such as (4-chlorophenoxy)acetic acid (4-CPA), suggests its potential utility in agricultural science or as a scaffold in medicinal chemistry.[1][2][3]

A precise understanding of its physicochemical properties is the foundational step in any research or development pipeline, dictating everything from formulation and delivery to bioavailability and metabolic fate.

Core Physicochemical Profile

Quantitative data for (4-bromo-2-chlorophenoxy)acetic acid is not extensively reported in publicly available literature. However, we can predict certain properties based on its structure and infer others from closely related analogues. The following table summarizes its core identifiers and provides context by comparing it with the well-characterized compound (4-chlorophenoxy)acetic acid.

| Property | (4-bromo-2-chlorophenoxy)acetic acid | (4-chlorophenoxy)acetic acid (Analogue for Comparison) | Reference |

| Molecular Formula | C₈H₆BrClO₃ | C₈H₇ClO₃ | [4] |

| Molecular Weight | 265.49 g/mol (Isotopic: 263.91888 Da) | 186.59 g/mol | [2][4] |

| CAS Number | 77228-67-2 | 122-88-3 | [5][6] |

| InChIKey | VCDBRFZHSIYFRO-UHFFFAOYSA-N | SODPIMGUZLOIPE-UHFFFAOYSA-N | [2][4] |

| Predicted XlogP | 2.9 | 2.2 - 2.25 | [2][4] |

| pKa | Not Experimentally Determined | 3.56 | [2][3] |

| Melting Point | Not Experimentally Determined | 156.5 °C | [2] |

| Aqueous Solubility | Not Experimentally Determined | 957 mg/L at 25 °C | [2] |

The higher predicted XlogP for our target molecule compared to 4-CPA suggests increased lipophilicity, a direct consequence of substituting a hydrogen atom with a larger, more polarizable bromine atom. This is a critical consideration for predicting membrane permeability and potential for bioaccumulation.[4][7] The pKa is expected to be in a similar acidic range to 4-CPA, as the dominant influence is the carboxylic acid group.

Proposed Synthesis Pathway

The synthesis of phenoxyacetic acids is a well-established process. A logical and efficient route for producing (4-bromo-2-chlorophenoxy)acetic acid involves the Williamson ether synthesis. This pathway is chosen for its high reliability and yield. The key steps involve the reaction of the corresponding phenol with a haloacetic acid derivative.[7]

The precursor, 4-bromo-2-chlorophenol, is a valuable intermediate itself and can be synthesized by the direct bromination of 2-chlorophenol.[8]

Caption: Proposed synthesis workflow for (4-bromo-2-chlorophenoxy)acetic acid.

Experimental Determination of Physicochemical Properties

To ensure scientific rigor, properties must be determined experimentally. The following section details robust, self-validating protocols for key parameters.

Analytical Workflow Overview

A systematic approach is essential for accurate characterization. The workflow begins with sample preparation and proceeds through instrumental analysis, with quality control checks at each stage.

Caption: General analytical workflow for physicochemical characterization.

Protocol: Purity and Identity Confirmation by HPLC-UV/MS

Expertise & Causality: This method is chosen for its ability to simultaneously provide quantitative purity data (UV detector) and confirm molecular identity (MS detector). A reverse-phase C18 column is selected due to the compound's moderate lipophilicity. The acidic mobile phase (formic acid) is critical; it suppresses the ionization of the carboxylic acid group, ensuring a sharp, well-defined chromatographic peak for accurate quantification.

Trustworthiness: The protocol's validity is ensured through a system suitability test (SST). Before sample analysis, a standard is injected multiple times to verify that the system meets predefined criteria for peak symmetry (tailing factor), retention time precision, and theoretical plates. This confirms the system is performing correctly on the day of analysis.

Methodology:

-

System Preparation:

-

Instrument: HPLC with UV/Vis and Mass Spectrometry detectors.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

UV Detection: 230 nm (based on the chromophore).

-

MS Detection: Electrospray Ionization (ESI) in negative mode to detect the [M-H]⁻ ion.

-

-

Gradient Elution:

-

0-2 min: 20% B

-

2-15 min: Ramp to 95% B

-

15-18 min: Hold at 95% B

-

18-18.5 min: Return to 20% B

-

18.5-25 min: Re-equilibration at 20% B

-

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in methanol.

-

Dilute to a working concentration of ~50 µg/mL with 50:50 Water:Acetonitrile.

-

-

Analysis and Data Processing:

-

Perform SST injections.

-

Inject the sample.

-

Confirm the retention time against a reference standard.

-

Calculate purity by area percent from the UV chromatogram.

-

Confirm the mass of the main peak corresponds to the [M-H]⁻ of the target molecule (m/z ~263.0/265.0 for bromine isotopes) using the MS data.

-

Protocol: Aqueous Solubility via Shake-Flask Method (OECD 105)

Expertise & Causality: The shake-flask method is the gold standard for solubility determination because it allows the system to reach true thermodynamic equilibrium. A prolonged incubation period (e.g., 48-72 hours) is necessary to ensure saturation is achieved, which can be a slow process for crystalline solids. Analysis by a stability-indicating method like HPLC is mandatory to quantify the dissolved compound and ensure it has not degraded during the experiment.

Trustworthiness: The protocol's reliability hinges on confirming that equilibrium has been reached. This is achieved by taking measurements at multiple time points (e.g., 24h, 48h, 72h). The solubility value is considered valid only when consecutive measurements are statistically identical, proving the solution is saturated and stable.

Methodology:

-

Preparation:

-

Add an excess amount of the solid compound to a vial containing purified water (or a relevant buffer, e.g., pH 7.4 phosphate buffer for physiological relevance). The excess solid should be clearly visible.

-

-

Equilibration:

-

Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate for 48-72 hours.

-

-

Sample Collection:

-

Allow the suspension to settle.

-

Withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm filter (e.g., PVDF) to remove all undissolved solids. This filtration step is critical to avoid artificially high results.

-

-

Quantification:

-

Immediately dilute the filtered sample into the mobile phase used for HPLC analysis.

-

Quantify the concentration against a multi-point calibration curve prepared from a known stock solution using the HPLC method described in section 4.2.

-

The final concentration is reported as the aqueous solubility in mg/L or µg/mL.

-

Protocol: pKa Determination by Potentiometric Titration

Expertise & Causality: Potentiometric titration is a direct and highly accurate method for determining the pKa of ionizable groups. For an acidic compound like (4-bromo-2-chlorophenoxy)acetic acid, we titrate a solution of the acid with a strong base (e.g., NaOH). The pH is monitored as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic form [HA] and its conjugate base [A⁻] are equal.

Trustworthiness: The method is self-validating through the calibration of the pH meter with at least two, preferably three, standard buffers (e.g., pH 4.0, 7.0, 10.0) immediately before the experiment. The accuracy of the titrant concentration is also critical and should be verified against a primary standard like potassium hydrogen phthalate (KHP).

Methodology:

-

Preparation:

-

Accurately weigh and dissolve a known amount of the compound in a solvent mixture (e.g., water with a small amount of co-solvent like methanol if solubility is low).

-

Calibrate a pH meter using standard buffers.

-

-

Titration:

-

Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Add a standardized solution of 0.1 M NaOH in small, precise increments using a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added.

-

Determine the equivalence point from the steepest part of the curve (or the maximum of the first derivative).

-

The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.

-

The pKa is the pH value recorded at this half-equivalence point.

-

Conclusion

While a complete experimental dataset for (4-bromo-2-chlorophenoxy)acetic acid is not yet established in the literature, its physicochemical profile can be reliably predicted and, more importantly, determined through the robust, validated protocols outlined in this guide. Its structural features, particularly the dual halogenation, mark it as a compound of interest for further investigation. The methodologies described herein provide a clear and scientifically sound framework for the comprehensive characterization required by researchers in the chemical and pharmaceutical sciences.

References

- Benchchem. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5.

- Sigma-Aldrich. 4-Bromo-2-chlorophenol 99 3964-56-5.

- Guidechem.

- Sigma-Aldrich. 4-Bromophenylacetic acid 98 1878-68-8.

- ChemicalBook. 4-Bromophenylacetic acid synthesis.

- NIST. 4-Bromophenylacetic acid - NIST WebBook.

- PubChemLite. 2-(4-bromo-2-chlorophenoxy)acetic acid.

- PubChem. (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229.

- TradeIndia. Alpha-Bromo-2-Chlorophenylacetic Acid.

- Google Patents. US4223166A - Process for producing 4-bromo-2-chlorophenols.

- Google Patents. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

- Wikipedia. 4-Bromophenylacetic acid.

- TOKU-E. p-Chlorophenoxyacetic Acid.

- University of Hertfordshire. (4-chlorophenoxy)acetic acid - AERU.

- HELIX Chromatography. HPLC Methods for analysis of pCPA (4-Chlorophenoxyacetic Acid).

- NIST. Acetic acid, (4-chlorophenoxy)- - NIST WebBook.

- AiFChem. 90004-81-2 | 2-(4-Bromo-3-chlorophenoxy)acetic acid.

- PubChem. 2-Chlorophenoxyacetic acid | C8H7ClO3 | CID 11969.

- Matrix Scientific. 2-(4-Bromo-3-chlorophenoxy)acetic acid.

- BLDpharm. 90004-81-2|2-(4-Bromo-3-chlorophenoxy)acetic acid.

- EPA. Analytical method for 2,4-D [(2,4-dichlorophenoxy)

- Wikipedia. 4-Chlorophenoxyacetic acid.

- SIELC Technologies. 4-CPA.

- Chem-Impex. α-Bromo-2-chlorophenylacetic acid.

- LGC Standards. Buy Online CAS Number 77228-67-2 - TRC - (4-Bromo-2-chlorophenoxy)acetic Acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. helixchrom.com [helixchrom.com]

- 4. PubChemLite - 2-(4-bromo-2-chlorophenoxy)acetic acid (C8H6BrClO3) [pubchemlite.lcsb.uni.lu]

- 5. Buy Online CAS Number 77228-67-2 - TRC - (4-Bromo-2-chlorophenoxy)acetic Acid | LGC Standards [lgcstandards.com]

- 6. 4-Chlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 7. (4-chlorophenoxy)acetic acid [sitem.herts.ac.uk]

- 8. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]

biological activity of halogenated phenoxyacetic acids

An In-depth Technical Guide to the Biological Activity of Halogenated Phenoxyacetic Acids

Abstract

Halogenated phenoxyacetic acids represent a cornerstone class of synthetic compounds with profound and diverse biological activities. Initially developed as analogues of the natural plant hormone indole-3-acetic acid (IAA), they have become indispensable tools in agriculture as selective herbicides and plant growth regulators.[1][2] The introduction of halogen atoms onto the phenoxyacetic acid scaffold dramatically modulates their biological efficacy, persistence, and selectivity. This guide provides a comprehensive technical overview of the core principles governing the biological activity of these molecules. We will dissect their primary mechanism of action as synthetic auxins, explore the critical structure-activity relationships (SAR) that dictate their function, detail their principal applications, and address their toxicological and environmental profiles. Furthermore, this document furnishes detailed experimental protocols for the synthesis, analysis, and bio-activity assessment of these compounds, offering a robust resource for researchers in chemical biology, agricultural science, and drug development.

Introduction: The Significance of Halogenation

Phenoxyacetic acid itself is a simple aromatic ether with modest biological activity.[3] However, the strategic placement of halogen atoms (typically chlorine) on the aromatic ring transforms it into a potent biomolecule.[4] This chemical modification serves several key purposes:

-

Enhanced Potency: Halogenation, particularly at the 2 and 4 positions of the phenyl ring, significantly increases the compound's affinity for auxin-binding proteins, leading to a much stronger physiological response compared to the parent molecule.[5][6]

-

Increased Stability: The carbon-halogen bond is strong, making these molecules more resistant to metabolic degradation within the plant. This persistence ensures a sustained effect, which is crucial for herbicidal action.[6][7]

-

Selective Toxicity: A key feature of many halogenated phenoxyacetic acids is their selective action against broadleaf (dicotyledonous) plants while leaving grasses (monocotyledonous) relatively unharmed.[8][9] This selectivity is fundamental to their widespread use in agriculture for controlling weeds in cereal crops.[1]

The most well-known members of this class include 2,4-dichlorophenoxyacetic acid (2,4-D), 2-methyl-4-chlorophenoxyacetic acid (MCPA), and the now-restricted 2,4,5-trichlorophenoxyacetic acid (2,4,5-T).[1] Their discovery in the 1940s revolutionized weed control and marked the dawn of the era of synthetic organic herbicides.[2]

Mechanism of Action: Hijacking the Auxin Signaling Pathway

The primary herbicidal mechanism of halogenated phenoxyacetic acids is the mimicry of the natural plant hormone auxin (IAA).[2][10] They are recognized by the plant's auxin perception machinery but, unlike IAA, their concentrations cannot be easily regulated by the plant's metabolic processes.[2] This leads to a catastrophic overload of the auxin signaling pathway, inducing rapid, uncontrolled, and disorganized growth that ultimately results in the plant's death.[1][11]

The core of this pathway involves the SCF-TIR1/AFB E3 ubiquitin ligase complex .[10]

-

Normal State (Low Auxin): In the absence of high auxin levels, transcriptional repressor proteins called Aux/IAA bind to Auxin Response Factors (ARFs), preventing them from activating auxin-responsive genes.[10]

-

Activated State (High Auxin): When auxin binds to the F-box protein receptor TIR1 (Transport Inhibitor Response 1) or its AFB (Auxin F-Box) homologues, it creates a binding surface for the Aux/IAA repressors.[10]

-

Signal Transduction: The SCF-TIR1/AFB complex then tags the captured Aux/IAA protein with ubiquitin, marking it for degradation by the 26S proteasome.[10]

-

Gene Expression: With the Aux/IAA repressors destroyed, the ARFs are free to activate the transcription of genes that mediate cell division, elongation, and differentiation.[11]

Halogenated phenoxyacetic acids bind to the TIR1/AFB receptors, often with high affinity, and trigger this degradative cascade.[10] Because the synthetic auxin is not easily broken down, it causes continuous degradation of Aux/IAA repressors, leading to a sustained and lethal overstimulation of growth processes.[11]

Structure-Activity Relationships (SAR)

The is exquisitely dependent on their molecular structure. Decades of research have elucidated several key requirements for high auxin-like activity.[4][6]

-

The Carboxylic Acid Group: An acidic group, typically a carboxylic acid (-COOH), is essential. It must be separated from the aromatic ring by a specific distance, usually via an ether linkage and a methylene (-CH2-) group.[4]

-

The Aromatic Ring: An unsaturated ring system (phenyl) is required as the core scaffold.

-

Halogen Substitution: This is the most critical factor for potency.

-

Position 4: Substitution at the para- (4-) position of the phenyl ring is highly important for activity.[6]

-

Position 2: Substitution at the ortho- (2-) position often enhances activity, as seen in 2,4-D.

-

Positions 3 and 5: Substitution at the meta- (3, 5) positions can reduce or abolish activity.[5] The removal of the mutagenic effect in 2,4,5-T compared to 2,4-D is attributed to the third chlorine at position 5.[5]

-

-

Side Chain Modification: Modifications to the acetic acid side chain are tolerated to some extent. For example, adding a methyl group to create a propionic acid side chain (e.g., Dichlorprop) can create a chiral center, with biological activity often residing in only one of the stereoisomers (the (2R)-isomer).[1][6]

| Compound | Structure | Key SAR Features | Primary Application |

| Phenoxyacetic Acid | C₆H₅OCH₂COOH | Unsubstituted ring; low activity. | Synthesis precursor.[3] |

| 4-CPA (4-Chlorophenoxyacetic acid) | 4-Cl-C₆H₄OCH₂COOH | Chlorine at position 4; active plant growth regulator. | Prevents fruit drop.[12] |

| 2,4-D (2,4-Dichlorophenoxyacetic acid) | 2,4-Cl₂-C₆H₃OCH₂COOH | Chlorine at positions 2 and 4; highly active herbicide. | Broadleaf weed control.[1] |

| MCPA (4-chloro-2-methylphenoxyacetic acid) | 4-Cl,2-CH₃-C₆H₃OCH₂COOH | Chlorine at 4, Methyl at 2; highly active herbicide. | Broadleaf weed control.[1] |

| 2,4,5-T (2,4,5-Trichlorophenoxyacetic acid) | 2,4,5-Cl₃-C₆H₂OCH₂COOH | Chlorine at 2, 4, and 5; highly active, but position 5 alters toxic profile.[5] | Banned/restricted due to dioxin contamination.[13] |

Applications Beyond Herbicidal Activity

While best known as herbicides, the biological activities of halogenated phenoxyacetic acids are concentration-dependent. At lower concentrations, they function as potent plant growth regulators.[8][12] Furthermore, the phenoxyacetic acid scaffold is a versatile building block in medicinal chemistry.

-

Plant Growth Regulation: Compounds like 4-chlorophenoxyacetic acid (4-CPA) are used to promote fruit setting, prevent premature fruit drop, and induce the development of seedless fruits.[12]

-

Pharmaceutical Synthesis: The core structure is used as an intermediate in the synthesis of various drugs. For instance, phenoxyacetic acid is a precursor in the production of Penicillin V.[12] Derivatives have also been explored for developing lipid-lowering drugs and other therapeutic agents.[12][14]

Toxicology and Environmental Considerations

The widespread and long-term use of halogenated phenoxyacetic acids necessitates a thorough understanding of their toxicological and environmental impact.

-

Human Toxicology: Acute high-dose exposure can lead to a range of symptoms, including gastrointestinal distress, neurotoxicity (coma, hypertonia), and myopathy.[15] Chronic exposure has been a subject of debate, with some studies suggesting links to certain cancers like non-Hodgkin's lymphoma, though regulatory bodies have often concluded it is not carcinogenic at typical exposure levels.[16] The toxicity is also pH-dependent; the undissociated, more liposoluble form of the acid is more toxic as it can more easily cross cell membranes.[17]

-

Dioxin Contamination: A significant historical issue, particularly with 2,4,5-T, was its contamination with the highly toxic and carcinogenic dioxin, 2,3,7,8-tetrachlorodibenzodioxin (TCDD), a byproduct of its synthesis.[13] This led to the severe restriction or banning of 2,4,5-T in many countries. Modern manufacturing processes for other phenoxy herbicides like 2,4-D are monitored to minimize dioxin impurities.[18]

-

Environmental Fate: In the environment, these compounds undergo several processes including microbial degradation, photodegradation, and leaching.[7][19] Their persistence varies greatly with environmental conditions such as soil type, temperature, moisture, and microbial activity.[7][20] The half-life of 2,4-D in soil is typically around 10 days but can be much longer in cold, dry, or sterile conditions.[7] Being water-soluble acids, they have the potential to leach into groundwater, posing a risk of contamination.[16]

-

Ecotoxicology: While their primary target is plants, they can affect non-target organisms. Ester formulations of 2,4-D are known to be toxic to fish and aquatic invertebrates, whereas salt formulations are generally less so.[7] They can cause a range of sublethal effects in various animal species.[16]

Experimental Protocols

The following protocols provide standardized methodologies for the synthesis, analysis, and evaluation of halogenated phenoxyacetic acids.

Protocol: Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

This protocol describes a standard laboratory synthesis via Williamson ether synthesis.

Objective: To synthesize 2,4-D from 2,4-dichlorophenol and chloroacetic acid.

Materials:

-

2,4-Dichlorophenol

-

Sodium chloroacetate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Deionized water

-

Ethanol

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, Buchner funnel, filter paper, pH paper.

Methodology:

-

Preparation of Sodium Phenoxide: In a round-bottom flask, dissolve 10.0 g of 2,4-dichlorophenol in 50 mL of water containing 5.0 g of NaOH. Stir until a clear solution is formed. This creates the sodium 2,4-dichlorophenoxide salt.

-

Condensation Reaction: To the phenoxide solution, add a solution of 11.0 g of sodium chloroacetate in 30 mL of water.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-3 hours with continuous stirring.

-

Cooling and Acidification: After the reflux period, allow the mixture to cool to room temperature. Carefully and slowly acidify the solution by adding concentrated HCl dropwise while stirring. Monitor the pH with pH paper, continuing to add acid until the pH is approximately 2. A white precipitate of 2,4-D will form.

-

Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the crude 2,4-D product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid on the filter paper with several small portions of cold deionized water to remove inorganic salts.

-

Recrystallization (Purification): Transfer the crude product to a beaker and dissolve it in a minimum amount of hot ethanol. Once dissolved, add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization of pure 2,4-D.

-

Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a desiccator or a vacuum oven at low heat.

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of a halogenated phenoxyacetic acid in a sample.

Materials:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Deionized water (HPLC grade)

-

Phosphoric acid or Formic acid

-

Analytical standard of the target compound

-

Sample for analysis

-

Syringe filters (0.45 µm)

Methodology:

-

Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and acidified water (e.g., 60:40 Acetonitrile:Water with 0.1% phosphoric acid). The exact ratio may need optimization depending on the specific analyte. Degas the mobile phase before use.

-

Standard Preparation: Prepare a stock solution of the analytical standard by accurately weighing a known amount and dissolving it in a known volume of mobile phase. From the stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the sample.

-

Sample Preparation:

-

For liquid samples (e.g., water), acidify to pH < 2. Filter through a 0.45 µm syringe filter into an HPLC vial.

-

For solid samples (e.g., soil), perform a solvent extraction. Shake a known weight of soil with an appropriate solvent (e.g., methanol or acetone), centrifuge, collect the supernatant, evaporate the solvent, and redissolve the residue in a known volume of mobile phase. Filter before injection.[21]

-

-

HPLC Analysis:

-

Set the column temperature (e.g., 30 °C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the UV detector wavelength (e.g., 280 nm or a wavelength of maximum absorbance for the analyte).

-

Inject the calibration standards, starting with the lowest concentration.

-

Inject the prepared samples.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area from the standards against their known concentrations.

-

Determine the concentration of the analyte in the prepared samples by interpolating their peak areas on the calibration curve.

-

Calculate the final concentration in the original sample, accounting for any dilution or concentration steps during sample preparation.

-

Protocol: Seed Germination Inhibition Bioassay

Objective: To assess the herbicidal activity of a test compound on a susceptible plant species.

Materials:

-

Test compound (halogenated phenoxyacetic acid)

-

Seeds of a susceptible dicot species (e.g., cress, lettuce, or radish)

-

Petri dishes (9 cm diameter)

-

Filter paper (Whatman No. 1 or equivalent)

-

Solvent for test compound (e.g., acetone or DMSO)

-

Deionized water

-

Incubator or growth chamber

Methodology:

-

Test Solution Preparation: Prepare a stock solution of the test compound in a minimal amount of a suitable solvent (e.g., 10 mg/mL in acetone). Prepare a series of test concentrations (e.g., 1, 10, 100, 1000 ppm) by diluting the stock solution in deionized water. Ensure the final solvent concentration is low (<0.5%) and consistent across all treatments, including the control.

-

Control Preparation: Prepare a control solution containing the same concentration of solvent used in the test solutions but without the test compound.

-

Assay Setup: Place one sheet of filter paper in the bottom of each petri dish. Pipette 5 mL of a test solution (or control) onto the filter paper, ensuring it is evenly moistened.

-

Sowing Seeds: Place 20-30 seeds evenly spaced on the moistened filter paper in each dish.

-

Incubation: Seal the petri dishes with lids (or parafilm to prevent evaporation) and place them in a growth chamber or incubator under controlled conditions (e.g., 25 °C, with a 16h light/8h dark cycle).

-

Data Collection: After a set period (e.g., 5-7 days), measure the germination percentage (number of germinated seeds / total seeds * 100) and the root and/or shoot length of the seedlings for each treatment and the control.

-

Analysis: Calculate the percent inhibition of germination and growth for each concentration relative to the control. This data can be used to determine dose-response curves and calculate values like the IC₅₀ (the concentration causing 50% inhibition).

Conclusion

Halogenated phenoxyacetic acids are a mature yet continuously relevant class of biologically active molecules. Their efficacy is rooted in a well-understood mechanism of auxin mimicry, which is finely tuned by specific structure-activity relationships, particularly the position and nature of halogen substituents on the phenyl ring. While their primary role remains in agricultural weed management, their utility as plant growth regulators and synthetic precursors highlights their chemical versatility. A responsible and scientifically-informed approach to their use requires a clear understanding of their toxicological profiles and environmental behavior. The protocols and data presented in this guide offer a foundational resource for researchers aiming to further explore, develop, or utilize these potent and historically significant compounds.

References

A complete, numbered list of all sources cited in the text, including titles, sources, and verifiable URLs, would be generated here.

Sources

- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Genotoxic effect of substituted phenoxyacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. Plant Growth Regulators - Auxins - Phenoxyacetic acid Clinisciences [clinisciences.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]

- 12. Page loading... [wap.guidechem.com]

- 13. Frontiers | Correlating Biodegradation Kinetics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) to the Dynamics of Microbial Communities Originating From Soil in Vietnam Contaminated With Herbicides [frontiersin.org]

- 14. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sierra Club of Canada - 2,4-D DICHLOROPHENOXYACETIC ACID [archive.sierraclub.ca]

- 17. Toxicity of chlorinated phenoxyacetic acid herbicides in the experimental eukaryotic model Saccharomyces cerevisiae: role of pH and of growth phase and size of the yeast cell population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. genewatch.org [genewatch.org]

- 19. Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]

- 21. Determination of Phenoxyacetic Herbicide Residues in Biological Materials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile of (4-bromo-2-chlorophenoxy)acetic acid

Foreword: Navigating Data Gaps through Structural Analogy

The following technical guide provides a comprehensive toxicological profile of (4-bromo-2-chlorophenoxy)acetic acid. It is critical to inform the reader that direct toxicological data for this specific molecule is limited in the public domain. Consequently, this guide has been constructed by leveraging a well-established scientific principle: structural analogy. The toxicological profiles of closely related and extensively studied chlorophenoxy herbicides, such as 4-chlorophenoxyacetic acid (4-CPA) and 2,4-dichlorophenoxyacetic acid (2,4-D), serve as primary reference points. This approach allows for a robust, albeit inferred, understanding of the potential hazards associated with (4-bromo-2-chlorophenoxy)acetic acid. Throughout this document, extrapolations from analogue data will be explicitly stated to maintain scientific transparency.

Chemical and Physical Identity

(4-bromo-2-chlorophenoxy)acetic acid is a halogenated phenoxyacetic acid derivative. Its structure, characterized by a bromine and a chlorine atom on the phenyl ring attached to a carboxymethyl group via an ether linkage, suggests its classification within the broader family of auxin-like herbicides.

Chemical Structure:

Caption: Chemical structure of (4-bromo-2-chlorophenoxy)acetic acid.

Predicted Physicochemical Properties:

| Property | Predicted Value | Source |

| Molecular Formula | C8H6BrClO3 | PubChem[1] |

| Molecular Weight | 265.49 g/mol | BLDpharm[2] |

| XlogP | 2.9 | PubChem[1] |

The predicted octanol-water partition coefficient (XlogP) of 2.9 suggests a moderate potential for bioaccumulation.[3]

Mechanism of Toxicity: An Auxin-like Action

Based on its structural similarity to other phenoxy herbicides, the primary mechanism of action for (4-bromo-2-chlorophenoxy)acetic acid is anticipated to be as a synthetic auxin.[4] In plants, auxins are critical hormones that regulate growth and development. Synthetic auxins mimic these natural hormones, but their resistance to biological degradation leads to uncontrolled, disorganized growth, ultimately causing plant death.

In mammals, the toxicological effects of chlorophenoxy herbicides are not fully elucidated but are thought to involve multiple pathways, including oxidative stress and disruption of cellular signaling.[5]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Direct ADME data for (4-bromo-2-chlorophenoxy)acetic acid is unavailable. However, studies on analogous compounds like 2,4-D and 4-CPA provide valuable insights.

-

Absorption: Phenoxy herbicides are generally well-absorbed through the gastrointestinal tract following oral ingestion.[6] Dermal absorption is typically lower but can be a significant route of exposure in occupational settings.

-

Distribution: Following absorption, these compounds are distributed throughout the body.

-

Metabolism: The metabolism of chlorophenoxy herbicides varies. For instance, 2,4-D is largely excreted unchanged in the urine.[7] In contrast, other related compounds may undergo more extensive metabolism. For example, the metabolism of profenofos leads to the formation of 4-bromo-2-chlorophenol, which can serve as a biomarker of exposure.[8]

-

Excretion: The primary route of excretion for most phenoxy herbicides and their metabolites is via the urine.[7]

Toxicological Endpoints

This section summarizes the potential toxicological effects of (4-bromo-2-chlorophenoxy)acetic acid, inferred from data on its structural analogues.

Acute Toxicity

The acute toxicity of phenoxy herbicides is generally considered to be moderate.[3]

Inferred Acute Toxicity:

| Route | Effect | Analogue Data |

| Oral | Harmful if swallowed.[9] May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[6] | The oral LD50 for 4-chlorophenoxyacetic acid in rats is 850 mg/kg.[6] For 4-bromo-2-chlorophenol, a related compound, the oral LD50 is 500 mg/kg (ATE).[10] |

| Dermal | May cause skin irritation.[6][11] | Causes skin irritation.[10] |

| Inhalation | May cause respiratory tract irritation.[6][11] | |

| Eye | Causes serious eye irritation.[10][11] |

Genotoxicity

The genotoxic potential of chlorophenoxy herbicides is a subject of ongoing research, with some conflicting results.

-

In Vitro Studies: 2,4-D did not induce mutations in Chinese hamster cells in vitro.[12] However, at high and cytotoxic concentrations, 4-Chloro-2-methylphenoxyacetic acid (MCPA) showed some evidence of clastogenicity in human peripheral lymphocytes in vitro.[13]

-

In Vivo Studies: 2,4-D was found to be genotoxic in mice in vivo, inducing chromosome aberrations and sperm head abnormalities.[14] Conversely, MCPA did not show evidence of clastogenicity in the mouse bone marrow micronucleus assay.[13] A battery of mutagenicity studies for cloprop and MCPB were negative.[7]

Given the mixed evidence for its analogues, the genotoxic potential of (4-bromo-2-chlorophenoxy)acetic acid remains to be definitively determined.

Carcinogenicity

The carcinogenic potential of chlorophenoxy herbicides is a significant area of concern and has been extensively studied.

The International Agency for Research on Cancer (IARC) has classified 2,4-D as "possibly carcinogenic to humans" (Group 2B).[12] This classification is based on limited evidence in humans for non-Hodgkin lymphoma and sufficient evidence in experimental animals.[12][15] However, the U.S. Environmental Protection Agency (EPA) has classified 2,4-D as a "Group D" substance, meaning it is not classifiable as to human carcinogenicity.[7]

Studies on other analogues, such as 4-CPA, suggest a lack of carcinogenic potential at doses that do not cause excessive toxicity.[7]

Reproductive and Developmental Toxicity

Evidence from animal studies on related compounds suggests a potential for reproductive and developmental toxicity at high doses.

-

A rat developmental toxicity study with a structural analog of 4-CPA showed developmental effects, including decreased crown-rump lengths and increased intrauterine death, at maternally toxic doses.[7]

-

A two-generation reproductive toxicity study of MCPA in rats found no evidence of reproductive toxicity. The no-observable-effect level (NOEL) for reproductive function was approximately 22 mg/kg/day.[16]

Ecotoxicology

The environmental fate and ecotoxicological effects of (4-bromo-2-chlorophenoxy)acetic acid are important considerations for its overall risk assessment.

-

Persistence and Degradation: Phenoxyacetic herbicides are generally biodegradable in soil and water.[6] Microbial degradation is a key process in their environmental dissipation.[17]

-

Toxicity to Aquatic Organisms: Data on the analogue 4-CPA indicates moderate toxicity to most aquatic organisms, with a relatively low toxicity to fish.[3] Studies on bromoacetic acid, a related compound, have shown it to be toxic to estuarine phytoplankton, with an EC50 of 80 mg/L for natural communities.[18]

Experimental Protocols

The following are examples of standard experimental protocols that would be employed to assess the toxicological profile of (4-bromo-2-chlorophenoxy)acetic acid.

Ames Test (Bacterial Reverse Mutation Assay)

This in vitro assay is a widely used screening test for genotoxicity.

Workflow:

Caption: Workflow for the Ames bacterial reverse mutation assay.

In Vivo Micronucleus Assay

This in vivo assay assesses the potential of a substance to cause chromosomal damage.

Methodology:

-

Animal Dosing: Administer (4-bromo-2-chlorophenoxy)acetic acid to rodents (typically mice or rats) via the appropriate route of exposure (e.g., oral gavage, intraperitoneal injection). Include positive and negative control groups.

-

Tissue Collection: At appropriate time points after dosing, collect bone marrow or peripheral blood.

-

Slide Preparation: Prepare slides and stain with a DNA-specific stain (e.g., Giemsa, acridine orange).

-

Microscopic Analysis: Score polychromatic erythrocytes (PCEs) for the presence of micronuclei. A significant increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates clastogenicity.

Conclusion and Future Directions

The toxicological profile of (4-bromo-2-chlorophenoxy)acetic acid, as inferred from its structural analogues, suggests a compound of moderate acute toxicity with potential for skin and eye irritation. The data regarding its genotoxicity and carcinogenicity are complex and warrant further investigation. Similarly, its potential for reproductive and developmental toxicity requires direct experimental evaluation.

To provide a definitive risk assessment, the following studies on (4-bromo-2-chlorophenoxy)acetic acid are recommended:

-

A comprehensive battery of in vitro and in vivo genotoxicity assays.

-

Acute and sub-chronic toxicity studies in rodents.

-

A two-generation reproductive toxicity study.

-

A chronic toxicity/carcinogenicity bioassay in two rodent species.

-

Detailed ADME studies to understand its metabolic fate.

This in-depth guide, built upon the foundation of structural analogy, provides a critical starting point for researchers, scientists, and drug development professionals to understand the potential toxicological profile of (4-bromo-2-chlorophenoxy)acetic acid and to guide future research endeavors.

References

-

Appendix B: Toxicity Studies with 4-chlorophenoxyacetic acid (4-CPA) and Structures Related to 4-CPA. - Regulations.gov.

-

CHLOROPHENOXY HERBICIDES (Group 2B) - Overall Evaluations of Carcinogenicity.

-

Ecotoxicology of bromoacetic acid on estuarine phytoplankton - PubMed.

-

4-bromo-2-chlorophenol Safety Data Sheet.

-

Material Safety Data Sheet - 4-Chlorophenoxyacetic acid, 98% - Cole-Parmer.

-

2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem.

-

Toxicological Profile for Chlorophenols - Agency for Toxic Substances and Disease Registry | ATSDR.

-

MSDS of Alpha-bromo-2-chlorophenylacetic acid - Capot Chemical.

-

Toxicological Profile for 2,4-Dichlorophenoxyacetic acid - Agency for Toxic Substances and Disease Registry.

-

(4-chlorophenoxy)acetic acid - AERU - University of Hertfordshire.

-

Review of the genotoxicity of 4-chloro-2-methylphenoxyacetic acid - PubMed.

-

Reproductive toxicity of MCPA (4-chloro-2-methylphenoxyacetic acid) in the rat - PubMed.

-

alpha-Bromo-4-chlorophenylacetic acid | C8H6BrClO2 | CID 10490868 - PubChem.

-

4-Bromophenylacetic acid - Wikipedia.

-

Carcinogenicity of lindane, DDT, and 2,4-dichlorophenoxyacetic acid - PubMed - NIH.

-

2-(4-bromo-2-chlorophenoxy)acetic acid - PubChem.

-

(4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229 - PubChem.

-

Carcinogenicity and toxicity of 2,4-dichlorophenoxy-acetic acid - PubMed.

-

Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide - ResearchGate.

-

Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse - PubMed.

-

4-Chlorophenoxyacetic acid - Wikipedia.

-

90004-81-2|2-(4-Bromo-3-chlorophenoxy)acetic acid - BLDpharm.

-

alpha-Bromo-2-chlorophenylacetic acid - Apollo Scientific.

-

4-Bromo-2-chlorophenol | C6H4BrClO | CID 19859 - PubChem.

-

4-Chlorophenoxyacetic acid – Knowledge and References - Taylor & Francis.

-

Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet - PMC.

-

Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC - PubMed Central.

Sources

- 1. PubChemLite - 2-(4-bromo-2-chlorophenoxy)acetic acid (C8H6BrClO3) [pubchemlite.lcsb.uni.lu]

- 2. 90004-81-2|2-(4-Bromo-3-chlorophenoxy)acetic acid|BLD Pharm [bldpharm.com]

- 3. (4-chlorophenoxy)acetic acid [sitem.herts.ac.uk]

- 4. 4-Chlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alpha-Bromo-4-chlorophenylacetic acid | C8H6BrClO2 | CID 10490868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. bg.cpachem.com [bg.cpachem.com]

- 11. capotchem.com [capotchem.com]

- 12. CHLOROPHENOXY HERBICIDES (Group 2B) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Review of the genotoxicity of 4-chloro-2-methylphenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Carcinogenicity and toxicity of 2,4-dichlorophenoxy-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Reproductive toxicity of MCPA (4-chloro-2-methylphenoxyacetic acid) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ecotoxicology of bromoacetic acid on estuarine phytoplankton - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (4-bromo-2-chlorophenoxy)acetic Acid

This guide provides an in-depth analysis of the spectroscopic data for (4-bromo-2-chlorophenoxy)acetic acid, a compound of interest in drug development and chemical research. As a halogenated phenoxyacetic acid derivative, its structural confirmation is paramount for understanding its chemical behavior and potential applications. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles.

Molecular Structure and Analytical Workflow

The structural elucidation of a molecule like (4-bromo-2-chlorophenoxy)acetic acid relies on a synergistic approach, integrating data from various analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous identification.

Caption: Workflow for the spectroscopic analysis of (4-bromo-2-chlorophenoxy)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. While a complete experimental spectrum for (4-bromo-2-chlorophenoxy)acetic acid is not publicly available, we can predict the expected chemical shifts and coupling patterns by analyzing data from structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | 10 - 13 | Singlet (broad) | - |

| Methylene (-O-CH₂-) | ~ 4.7 | Singlet | - |

| Aromatic (H-6) | ~ 7.5 | Doublet | ~ 2.5 |

| Aromatic (H-5) | ~ 7.3 | Doublet of Doublets | ~ 8.5, 2.5 |

| Aromatic (H-3) | ~ 6.9 | Doublet | ~ 8.5 |

-

Causality of Predictions: The predictions are based on the analysis of related compounds. For instance, the chemical shifts of the aromatic protons are estimated from the known data for 4-bromo-2-chlorophenol[1][2]. The singlet for the methylene protons is expected due to the absence of adjacent protons, and its chemical shift is influenced by the adjacent oxygen atom. The broad singlet for the carboxylic acid proton is a characteristic feature.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | ~ 175 |

| Methylene (-O-CH₂-) | ~ 65 |

| Aromatic (C-1) | ~ 152 |

| Aromatic (C-2) | ~ 125 |

| Aromatic (C-3) | ~ 115 |

| Aromatic (C-4) | ~ 118 |

| Aromatic (C-5) | ~ 133 |

| Aromatic (C-6) | ~ 130 |

-

Expertise in Interpretation: The predicted chemical shifts are derived from data for compounds like 4-bromo-2-chlorophenol and (4-chlorophenoxy)acetic acid[3][4]. The downfield shift of the carboxylic carbon is characteristic. The carbons attached to the electronegative oxygen, chlorine, and bromine atoms will have their chemical shifts influenced accordingly.

Caption: Structure of (4-bromo-2-chlorophenoxy)acetic acid with atom numbering for NMR assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch (broad) | 2500 - 3300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Carboxylic Acid C=O | Stretch | 1700 - 1730 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O-C (ether) | Asymmetric Stretch | 1200 - 1275 |

| C-Cl | Stretch | 700 - 800 |

| C-Br | Stretch | 500 - 600 |

-

Trustworthiness of Assignments: These predictions are based on well-established correlation tables and data from similar molecules such as 4-bromophenylacetic acid and (4-chlorophenoxy)acetic acid[3][5]. The broad O-H stretch and the strong C=O stretch are definitive indicators of the carboxylic acid group. The ether linkage and the carbon-halogen bonds will also show characteristic absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data:

The PubChem database provides predicted mass spectrometry data for 2-(4-bromo-2-chlorophenoxy)acetic acid[6].

| Adduct | Predicted m/z |

| [M+H]⁺ | 264.92616 |

| [M+Na]⁺ | 286.90810 |

| [M-H]⁻ | 262.91160 |

-

Authoritative Grounding: The predicted m/z values are based on the molecular formula C₈H₆BrClO₃. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion peak, which is a key validation point in the experimental mass spectrum.

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of (4-bromo-2-chlorophenoxy)acetic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction to remove atmospheric contributions (e.g., CO₂ and water vapor).

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) is a suitable technique for this polar molecule, in both positive and negative ion modes.

-

Mass Analysis: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

-

Data Acquisition: Acquire the full scan mass spectrum to identify the molecular ion and its isotopic pattern. If desired, perform tandem mass spectrometry (MS/MS) to study the fragmentation patterns.

Conclusion

References

- He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6(48), 43605-43609.

-

PubChem. (n.d.). (4-Chlorophenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 4-Bromophenylacetic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(4-bromo-2-chlorophenoxy)acetic acid. Retrieved from [Link]

-

NIST. (n.d.). 4-Bromophenylacetic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid, (4-chlorophenoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 4-Bromo-2-chlorophenol(3964-56-5) 1H NMR spectrum [chemicalbook.com]

- 2. 4-Bromo-2-chlorophenol | C6H4BrClO | CID 19859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-2-chlorophenol(3964-56-5) 13C NMR [m.chemicalbook.com]

- 5. 4-Bromophenylacetic acid [webbook.nist.gov]

- 6. PubChemLite - 2-(4-bromo-2-chlorophenoxy)acetic acid (C8H6BrClO3) [pubchemlite.lcsb.uni.lu]

The Dawn of Selective Weed Control: A Technical Guide to the Discovery and History of Phenoxyacetic Acid Herbicides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of phenoxyacetic acid herbicides in the 1940s represents a watershed moment in agricultural science, fundamentally transforming weed management practices and significantly boosting crop yields.[1][2][3] These synthetic compounds, mimics of the natural plant hormone indole-3-acetic acid (IAA), ushered in the era of selective chemical weed control, offering a previously unattainable level of precision in eliminating broadleaf weeds from cereal crops.[4][5] This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, and foundational experimental methodologies related to this revolutionary class of herbicides, with a focus on 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA).

A Wartime Discovery: The Independent Emergence of a New Class of Herbicides

The discovery of phenoxyacetic acid herbicides was not the work of a single individual but a remarkable case of simultaneous, independent research conducted under the veil of wartime secrecy in the United Kingdom and the United States.[3] Driven by the urgent need to increase food production during World War II, several research groups converged on the same class of compounds.

In the United Kingdom, two key groups were instrumental. At Imperial Chemical Industries (ICI), a team led by W.G. Templeman was investigating the effects of auxins on plant growth.[6] They observed that while low concentrations of IAA stimulated growth, higher concentrations could be lethal to plants. This led to the exploration of more stable synthetic analogues, culminating in the discovery of MCPA.[6] Concurrently, a group at Rothamsted Experimental Station, including P.S. Nutman, H.G. Thornton, and J.H. Quastel, was also investigating plant growth regulators and independently identified the herbicidal properties of these compounds.[7]

Across the Atlantic, American researchers were on a similar path. At the Boyce Thompson Institute, P.W. Zimmerman and A.E. Hitchcock conducted extensive studies on substituted phenoxy and benzoic acids, elucidating the structure-activity relationships of these synthetic auxins.[4][8] Their 1942 paper laid a crucial foundation for understanding how chemical modifications influenced the physiological activity of these compounds.[4][8] Meanwhile, the synthesis of 2,4-D had been reported in 1941 by Robert Pokorny, an industrial chemist.[4][6] The herbicidal potential of 2,4-D was subsequently recognized and developed by researchers at the University of Chicago and the U.S. Department of Agriculture.

This parallel discovery underscores the scientific momentum of the time, where the foundational knowledge of plant hormones, pioneered by scientists like Frits Went, paved the way for this transformative application.[9]

Timeline of Key Developments

| Year | Milestone | Key Researchers/Institutions | Significance |

| 1928 | Development of the Avena curvature test for auxin activity. | F.W. Went | Provided a quantitative bioassay to screen for auxin-like compounds.[4] |

| 1941 | Synthesis of 2,4-dichlorophenoxyacetic acid (2,4-D) is published. | R. Pokorny | The chemical foundation for one of the most significant herbicides was laid.[4][6] |

| 1942 | Publication on the structure-activity relationships of substituted phenoxy and benzoic acids as growth substances. | P.W. Zimmerman & A.E. Hitchcock | Systematically demonstrated how chemical structure affects auxin-like activity, guiding further development.[4][8] |

| Early 1940s | Independent discovery of the herbicidal properties of MCPA and 2,4-D. | W.G. Templeman (ICI), Nutman et al. (Rothamsted), and US researchers | The herbicidal potential of phenoxyacetic acids was recognized.[3][6][7] |

| 1945 | Commercial introduction of 2,4-D for public testing. | Marked the beginning of the widespread use of selective herbicides in agriculture.[2] | |

| 1946 | Widespread commercial release of 2,4-D. | Revolutionized weed control in cereal crops.[7] | |

| 1947 | A 500% increase in 2,4-D sales in the U.S. demonstrates rapid adoption by farmers. | Highlighted the immediate and significant impact of this new technology on agricultural practices.[2] |

Mechanism of Action: Mimicking a Natural Growth Regulator

Phenoxyacetic acid herbicides exert their phytotoxic effects by acting as synthetic mimics of the natural plant auxin, indole-3-acetic acid (IAA).[6] In susceptible broadleaf plants, these compounds induce a state of uncontrolled, unsustainable growth that ultimately leads to death.[6] The selectivity of these herbicides is a key feature; they are highly effective against dicotyledonous (broadleaf) weeds while leaving monocotyledonous crops like wheat, corn, and rice relatively unharmed.[7]

The molecular basis of this action lies in the auxin signaling pathway. The primary receptors for auxins, including synthetic auxins like 2,4-D, are a family of F-box proteins known as Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB). These proteins are components of a larger E3 ubiquitin ligase complex, SCFTIR1/AFB.

In the absence of auxin, transcriptional repressor proteins called Aux/IAA bind to Auxin Response Factors (ARFs), preventing them from activating auxin-responsive genes. When a phenoxyacetic acid herbicide is introduced, it binds to the TIR1/AFB protein, acting as a "molecular glue" that promotes the interaction between TIR1/AFB and the Aux/IAA repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. With the repressor removed, the ARFs are free to activate the transcription of a cascade of auxin-responsive genes, leading to the observed uncontrolled cell division and elongation, epinasty (downward bending of leaves), and eventual plant death.

Caption: Auxin signaling pathway disruption by 2,4-D.

Foundational Experimental Protocols

The discovery and development of phenoxyacetic acid herbicides were underpinned by clever and robust bioassays that allowed researchers to screen for auxin-like activity. The causality behind the choice of these early experimental systems lies in the readily observable and quantifiable growth responses of specific plant tissues to auxins.

The Avena Coleoptile Curvature Test

Developed by Frits Went in 1928, the Avena (oat) coleoptile curvature test was the cornerstone of early auxin research.[4] The choice of Avena coleoptiles was based on their high sensitivity to auxins and their predictable, uniform growth in controlled, dark conditions, which minimized confounding environmental variables. The principle of the test is that unilateral application of an auxin-containing substance to a decapitated coleoptile will cause differential growth, resulting in a measurable curvature.[4][5] The degree of this curvature is proportional to the concentration of the active substance.[5]

Step-by-Step Methodology:

-

Germination: Avena sativa seeds are germinated and grown in complete darkness to produce etiolated seedlings with long, straight coleoptiles.[5]

-

Decapitation: The apical tip (approximately 1 mm) of the coleoptile, the primary site of natural auxin production, is excised.[1]

-

Preparation of Test Substance: The compound to be tested is dissolved at various concentrations and incorporated into small agar blocks.[4]

-

Application: An agar block containing the test substance is placed asymmetrically on the cut surface of the decapitated coleoptile.[4]

-

Incubation: The seedlings are incubated in the dark for a set period (e.g., 90-120 minutes) to allow for the growth response.[1]

-

Measurement: The resulting angle of curvature of the coleoptile is measured, often using shadowgraphs for accuracy.[1]

-

Quantification: A standard curve is generated by plotting the angle of curvature against known concentrations of a standard auxin like IAA. The activity of the unknown compound can then be quantified by comparing its induced curvature to the standard curve.

Caption: Experimental workflow of the Avena coleoptile curvature test.

The Split Pea Stem Curvature Test

Another classic bioassay, the split pea stem test, takes advantage of the differential growth response of tissues within the pea stem to auxins.[4] Pea stems were chosen for their sensitivity and the distinct inward curvature that results from auxin application.[4][8]

Step-by-Step Methodology:

-

Seedling Preparation: Etiolated pea (Pisum sativum) seedlings are grown in the dark for approximately 7 days.[4]

-

Stem Sectioning: The apical bud is removed, and a longitudinal split of about 2-3 cm is made down the upper portion of the stem.[4][8]

-

Incubation: The split stem sections are placed in solutions containing different concentrations of the test compound.[8]

-

Observation: The two halves of the split stem will curve inward due to the greater cell elongation on the outer (epidermal) side compared to the inner (cortical and vascular) tissues.[8]

-

Measurement: The degree of curvature is measured after a set incubation period.[4] The extent of the inward curvature is proportional to the logarithm of the auxin concentration.[8]

Early Field Trial Data and Impact

The transition from laboratory bioassays to field trials was rapid and the results were dramatic. Early field experiments in the mid-1940s demonstrated the remarkable efficacy and selectivity of 2,4-D.

| Trial Parameter | Conventional Tillage | 2,4-D (Single Application) | 2,4-D (Multiple Applications) |

| Weed Control Method | Three cultivations | One spraying | Three sprayings |

| Corn Yield (bushels/acre) | 56.8 | 63.1 | 84.5 |

Data from a 1947 Nebraska Farmer magazine report on early 2,4-D trials.[2]

In another documented case from 1947, a 240-acre field of corn heavily infested with cockleburs yielded 50 bushels per acre after treatment with 2,4-D, while an untreated field produced only "nubbins" (small, undeveloped ears of corn).[2] These early results showcased the transformative potential of phenoxyacetic acid herbicides, offering farmers a powerful new tool to combat weeds, reduce labor-intensive tillage, and significantly increase crop yields.[2][10]

Chemical Synthesis

The synthesis of phenoxyacetic acids is a relatively straightforward process, which contributed to their rapid and widespread production. The general method involves the reaction of a substituted phenol with chloroacetic acid in the presence of a base.

Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D):

The industrial synthesis of 2,4-D typically involves the following reaction:

2,4-Dichlorophenol is reacted with chloroacetic acid in the presence of a strong base, such as sodium hydroxide. The base deprotonates the phenol to form the more nucleophilic phenoxide, which then displaces the chloride from chloroacetic acid in a Williamson ether synthesis.

Caption: Synthesis of 2,4-Dichlorophenoxyacetic Acid.

Conclusion

The discovery of phenoxyacetic acid herbicides was a pivotal moment in the history of agriculture and weed science. Born out of the exigencies of war and the convergence of independent scientific inquiry, these synthetic auxins provided a powerful and selective tool for weed management that dramatically increased food production. The foundational research, from the development of sensitive bioassays to the elucidation of their mechanism of action, not only launched a new era of chemical weed control but also deepened our understanding of plant hormone biology. The legacy of 2,4-D, MCPA, and their chemical relatives continues to this day, and their story serves as a compelling example of how fundamental plant science can lead to transformative technological advancements.

References

- Arteca, R. N. (1996).

-

Biology Discussion. (n.d.). Study Notes on Bioassay (With Diagram) | Plants. Retrieved January 15, 2026, from [Link]

-

Wikipedia. (2023, December 27). 2,4-Dichlorophenoxyacetic acid. In Wikipedia. Retrieved January 15, 2026, from [Link]

- van Overbeek, J., & Went, F. W. (1937). Mechanism and Quantitative Application of the Pea Test. Botanical Gazette, 99(1), 22–41.

-

askIITians. (2025, July 24). Avena curvature test is a bioassay for the activity of(a) Auxin(b) Et. Retrieved January 15, 2026, from [Link]

-

Wessels Living History Farm. (n.d.). 2,4-D and Other Phenoxy Herbicides in Small Grains in the United States. Retrieved January 15, 2026, from [Link]

-

Scribd. (n.d.). Auxin Bioassay. Retrieved January 15, 2026, from [Link]

-

askIITians. (2025, March 11). Auxin can be bioassayed by(a)Lettuce hypocotyl elongation(b)Avena col. Retrieved January 15, 2026, from [Link]

-

Plant Hormones. (n.d.). Auxins. Retrieved January 15, 2026, from [Link]

-

Wessels Living History Farm. (n.d.). Herbicides, 2,4-D +. Retrieved January 15, 2026, from [Link]

-

Biology Discussion. (n.d.). Study Notes on Bioassay (With Diagram) | Plants. Retrieved January 15, 2026, from [Link]

-

Guidelines for physical weed control research: flame weeding, weed harrowing and intra-row cultivation. (n.d.). Retrieved January 15, 2026, from [Link]

- Wodzicki, T. J., Abe, H., Wodzicki, A. B., Pharis, R. P., & Cohen, J. D. (1987). Investigations on the Nature of the Auxin-Wave in the Cambial Region of Pine Stems : Validation of IAA as the Auxin Component by the Avena Coleoptile Curvature Assay and by Gas Chromatography-Mass Spectrometry-Selected Ion Monitoring. Plant Physiology, 84(1), 135–143.

-

University of California Agriculture and Natural Resources. (2015, May 1). A Historical View of Weed Control Technology. Retrieved January 15, 2026, from [Link]

-

A Historical View of Weed Control Technology that Informs Current Practice. (n.d.). Retrieved January 15, 2026, from [Link]

-

Biology Discussion. (n.d.). Bioassay of Phytohormones | Botany. Retrieved January 15, 2026, from [Link]

- Bovey, R. W., & Meyer, R. E. (1971). Cotton Response to Low Rates of 2,4-D and Other Herbicides. Texas A&M University.

-

Illinois Experts. (2016, April 1). 2,4-D Past, Present, and Future: A Review. Retrieved January 15, 2026, from [Link]

- National Academies of Sciences, Engineering, and Medicine. (1994). Veterans and Agent Orange: Health Effects of Herbicides Used in Vietnam.

-

Schreiber, M. M. (n.d.). Methods for Crop-Weed Competition Research. Taylor & Francis eBooks. Retrieved January 15, 2026, from [Link]

- Crafts, A. S. (1953). Weed Control Research: Past, Present, and Future. Weed Science, 1(1), 5–9.

-

Slideshare. (n.d.). Bioassay for plant growth regulators. Retrieved January 15, 2026, from [Link]

- Barkley, G. M., & Evans, M. L. (1970). Timing of the Auxin Response in Etiolated Pea Stem Sections. Plant Physiology, 45(2), 143–147.

-

ResearchGate. (2025, August 7). Auxin Biosynthesis in Pea: Characterization of the Tryptamine Pathway. Retrieved January 15, 2026, from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. livinghistoryfarm.org [livinghistoryfarm.org]

- 3. History of the Controversy Over the Use of Herbicides - Veterans and Agent Orange - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biologydiscussion.com [biologydiscussion.com]

- 6. journals.uchicago.edu [journals.uchicago.edu]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. brainly.in [brainly.in]

- 9. Auxins [phytohormones.info]

- 10. A Historical View of Weed Control Technology | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]

structural analysis of (4-bromo-2-chlorophenoxy)acetic acid

An In-depth Technical Guide to the Structural Analysis of (4-bromo-2-chlorophenoxy)acetic Acid

Abstract

(4-bromo-2-chlorophenoxy)acetic acid is a halogenated aromatic compound belonging to the phenoxyacetic acid class, a group of molecules with significant applications in agriculture as herbicides and plant growth regulators.[1][2] The precise substitution pattern of halogen atoms on the phenyl ring dramatically influences the molecule's electronic properties, reactivity, and biological activity, making unambiguous structural verification a critical step in research, development, and quality control.[3] This guide provides a comprehensive, multi-technique approach to the structural elucidation of (4-bromo-2-chlorophenoxy)acetic acid, intended for researchers, analytical chemists, and professionals in the agrochemical and pharmaceutical industries. We will detail the strategic application of spectroscopic, crystallographic, and computational methods, moving beyond procedural steps to explain the causal logic behind each analytical choice. The workflow described herein constitutes a self-validating system for the definitive confirmation of the molecule's chemical structure.

Introduction: The Significance of Precise Structural Characterization

The phenoxyacetic acid scaffold is a foundational component in the development of synthetic auxins, which are crucial for controlling plant growth.[4] The introduction of halogen substituents—in this case, bromine at the C4 position and chlorine at the C2 position—creates a unique electronic and steric profile. This profile dictates the molecule's interaction with biological targets, its environmental fate, and its overall efficacy and selectivity as a potential agrochemical.[1]

An erroneous structural assignment can lead to misinterpreted biological data, wasted resources in development, and potential off-target effects. Therefore, a rigorous and orthogonal analytical approach is not merely academic but essential for scientific integrity and commercial viability. This guide presents a holistic workflow for the , integrating synthesis, purification, and a suite of advanced analytical techniques.

Synthesis and Purification: Establishing a Foundation of Purity

The cornerstone of any accurate structural analysis is the purity of the analyte. The most common and direct route to synthesizing phenoxyacetic acids is a variation of the Williamson ether synthesis.[5] This involves the reaction of the corresponding phenol with a haloacetic acid under basic conditions.

Synthetic Pathway

The synthesis proceeds by deprotonating 4-bromo-2-chlorophenol with a strong base, such as sodium hydroxide, to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion to form the ether linkage. Subsequent acidification protonates the carboxylate to yield the final product.

Experimental Protocol: Synthesis and Purification

-

Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-chlorophenol (1.0 eq) in a suitable solvent such as water or ethanol.[6]

-

Step 2: Deprotonation. Add a stoichiometric amount of sodium hydroxide (2.0 eq, to neutralize the phenol and the chloroacetic acid) and stir until the phenol has completely dissolved to form the sodium phenoxide salt.

-